molecular formula C18H15N3O4 B2691008 N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 897617-40-2

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2691008
CAS No.: 897617-40-2
M. Wt: 337.335
InChI Key: LBUWRPSGPKQBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound combining two pharmacologically significant moieties:

  • A 4-oxo-4H-pyrido[1,2-a]pyrimidine core, substituted with methyl groups at positions 2 and 7.
  • A 2H-1,3-benzodioxole-5-carboxamide group linked via an amide bond.

The pyrido[1,2-a]pyrimidine scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and anticancer contexts . The benzodioxole moiety contributes to metabolic stability and enhanced binding affinity in related compounds, as seen in antineoplastic agents like Tulmimetostatum .

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-10-4-3-7-21-16(10)19-11(2)15(18(21)23)20-17(22)12-5-6-13-14(8-12)25-9-24-13/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUWRPSGPKQBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The benzodioxole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s uniqueness lies in its 2,9-dimethyl and 4-oxo substitutions on the pyrido-pyrimidine core, paired with a benzodioxole carboxamide. Below is a comparative analysis with key analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Pyrido[1,2-a]pyrimidine 2,9-dimethyl; 4-oxo; benzodioxole-5-carboxamide Potential anticancer/anti-inflammatory (inferred) -
Tulmimetostatum Benzodioxole-carboxamide Chloro, methoxyazetidinyl, methylsulfanylpyridinyl Antineoplastic (clinical use)
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-pyrido[2,3-d]pyrimidines (e.g., 4b-c, 6a-c) Pyrido[2,3-d]pyrimidine Thioxo; chromenyl; amino High synthetic yields (85–93%)
N-(2-furylmethyl)-2-imino-5-oxo-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide (840515-29-9) Dipyrido-pyrimidine Furylmethyl; imino Not specified (structural diversity)
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo-pyrimidine Methoxypropyl; phenylethyl Improved solubility (polar side chains)

Pharmacological Implications

  • Methyl Substitutions: The 2,9-dimethyl groups on the pyrido-pyrimidine core may enhance lipophilicity and membrane permeability compared to non-methylated analogs like those in .
  • Benzodioxole vs. Chromenyl : The benzodioxole carboxamide could offer superior metabolic stability over chromenyl-substituted pyrido-pyrimidines, which may undergo rapid oxidation .
  • Antineoplastic Potential: Tulmimetostatum’s clinical use suggests that benzodioxole-carboxamide derivatives are viable candidates for oncology, though the target compound’s pyrido-pyrimidine core may target different pathways (e.g., kinase inhibition) .

Biological Activity

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrido-pyrimidine moiety and a benzodioxole group. The molecular formula is C15H14N2O4C_{15}H_{14}N_2O_4, with a molecular weight of approximately 286.28 g/mol. Its structural components suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrido-pyrimidines have been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds have demonstrated IC50 values in the micromolar range against different cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies reveal that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines (J774A.1). This suggests that the compound may modulate inflammatory responses effectively.

Activity Mechanism Reference
AnticancerInhibition of cell proliferation and apoptosis
Anti-inflammatoryInhibition of IL-6 and TNF-α production

The biological activities of this compound are attributed to several mechanisms:

  • Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulating Signaling Pathways : It appears to affect key signaling pathways such as NF-kB, which plays a crucial role in inflammation and immune responses.

Case Studies

In a recent study involving the synthesis and biological evaluation of related compounds, researchers found that specific derivatives exhibited promising anti-inflammatory effects comparable to established drugs. For example:

  • Study on Derivatives : A series of 28 derivatives were synthesized and tested for their ability to inhibit LPS-induced cytokine release. One notable derivative showed significant inhibition rates (up to 70%) for IL-6 and TNF-α production in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.